BenchChemオンラインストアへようこそ!

Ro 32-0432 hydrochloride

Protein Kinase C Isoform selectivity Signal transduction

Ro 32-0432 hydrochloride is the only orally bioavailable bisindolylmaleimide PKC inhibitor combining 10-fold selectivity for PKCα over PKCε with robust in vivo efficacy in T-cell-driven inflammation models. Unlike pan-PKC inhibitors (e.g., staurosporine) that introduce cytotoxicity, or non-orally active analogs (e.g., GF 109203X) that preclude chronic dosing, Ro 32-0432 enables long-term oral administration and confident isoform attribution. Supplied at ≥98% purity with validated DMSO solubility (10 mM), optimized for HTS, cell-based assays, and chronic in vivo studies of rheumatoid arthritis, EAE, and GVHD.

Molecular Formula C28H29ClN4O2
Molecular Weight 489 g/mol
CAS No. 1781828-85-0
Cat. No. B1427423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 32-0432 hydrochloride
CAS1781828-85-0
Molecular FormulaC28H29ClN4O2
Molecular Weight489 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl
InChIInChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1
InChIKeyHSPRASOZRZDELU-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ro 32-0432 hydrochloride (CAS 1781828-85-0): A Selective, Orally Active PKC Inhibitor with Defined Isoform Profile for Inflammation and Immunology Research


Ro 32-0432 hydrochloride (bisindolylmaleimide XI hydrochloride) is a synthetic, ATP‑competitive, and cell‑permeable inhibitor of protein kinase C (PKC) . It belongs to the bisindolylmaleimide class of PKC inhibitors and is distinguished by its defined isoform selectivity profile—displaying 10‑fold greater potency for PKCα and 4‑fold greater potency for PKCβI over PKCε [1]. Additionally, Ro 32‑0432 is orally bioavailable and has demonstrated in vivo efficacy in rodent models of T‑cell‑mediated inflammation and autoimmune responses [2].

Ro 32-0432 hydrochloride: Why Not All PKC Inhibitors Are Interchangeable for Cell‑Based and In Vivo Studies


The PKC family comprises at least 12 isoforms with distinct tissue distributions and biological functions. Consequently, inhibitors that lack isoform selectivity or oral bioavailability produce confounding off‑target effects or are unsuitable for in vivo disease modeling. Ro 32‑0432 addresses these limitations through a unique combination of attributes: a defined selectivity profile favoring classical PKC isoforms (α, βI, βII, γ) over the novel isoform PKCε [1], robust cellular inhibition of T‑cell activation with an IC50 of 0.15 µM [2], and proven oral systemic exposure that enables chronic dosing in rodent models of inflammation and autoimmunity [2]. Generic substitution with pan‑PKC inhibitors (e.g., staurosporine) or non‑orally active bisindolylmaleimides (e.g., GF 109203X) would either introduce unacceptable cytotoxicity or preclude in vivo studies altogether, underscoring the necessity of selecting Ro 32‑0432 for applications demanding both isoform discrimination and in vivo relevance.

Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparisons of Ro 32‑0432 hydrochloride Against Closest PKC Inhibitor Analogs


PKC Isoform Selectivity Ratio: 10‑Fold Higher Potency for PKCα Over PKCε Compared to Staurosporine and GF 109203X

In a direct head‑to‑head comparison of bisindolylmaleimides, Ro 32‑0432 exhibited the greatest discrimination between classical PKC isoforms (α, βI) and the novel PKCε isoform [1]. Specifically, Ro 32‑0432 displayed a 10‑fold selectivity for PKCα and a 4‑fold selectivity for PKCβI over PKCε. In contrast, the indolocarbazole staurosporine showed no isoform selectivity, while the earlier bisindolylmaleimide GF 109203X (bisindolylmaleimide I) exhibited only a 2‑ to 3‑fold preference for PKCα over PKCε based on published IC50 values (α: 8.4 nM vs. ε: 132 nM) . The conformationally restricted side chain of Ro 32‑0432 is responsible for this enhanced selectivity profile [1].

Protein Kinase C Isoform selectivity Signal transduction Inflammation

Orally Bioavailable PKC Inhibition: Demonstrated Systemic Exposure and In Vivo Efficacy in Rodent Inflammation Models

Ro 32‑0432 is one of the few PKC inhibitors with proven oral bioavailability and systemic in vivo efficacy. Oral administration (10‑50 mg/kg) to rats significantly inhibited phorbol ester‑induced edema, demonstrating systemic delivery to peripheral tissues [1]. Furthermore, oral dosing suppressed secondary paw swelling in adjuvant‑induced arthritis and host‑versus‑graft responses—physiologically relevant models of T‑cell‑driven chronic inflammation [1]. In contrast, commonly used bisindolylmaleimide PKC inhibitors such as GF 109203X and Ro 31‑8220 are not reported to possess oral bioavailability and are typically employed only in vitro or via parenteral administration .

Oral bioavailability In vivo pharmacology Autoimmunity T‑cell activation

Potent Inhibition of Antigen‑Specific T‑Cell Proliferation: IC50 = 0.15 µM in HA27 Human T‑Cell Clone

In a functional cellular assay using the influenza peptide antigen HA 307‑319‑specific human T‑cell clone (HA27), Ro 32‑0432 inhibited antigen‑driven proliferation with an IC50 of 0.15 µM [1]. The compound also blocked IL‑2 secretion and IL‑2 receptor expression in peripheral human T‑cells stimulated with phorbol ester plus phytohemagglutinin or anti‑CD3, without affecting IL‑2‑induced proliferation of pre‑activated cells [1]. While direct cellular IC50 comparisons with other PKC inhibitors in identical assays are not available, the combination of low‑nanomolar biochemical potency (9‑108 nM) and sub‑micromolar cellular activity (0.15 µM) indicates excellent cell permeability and target engagement.

T‑cell activation IL‑2 secretion Immunosuppression Cell‑based assays

Dual PKC/GRK5 Inhibitory Activity: A Unique Profile Not Shared by Other Bisindolylmaleimides

Ro 32‑0432 hydrochloride is also reported to be a selective inhibitor of G protein‑coupled receptor kinase 5 (GRK5), a kinase implicated in cardiac hypertrophy and GPCR desensitization . While a precise IC50 value for GRK5 inhibition has not been published, this dual activity distinguishes Ro 32‑0432 from other bisindolylmaleimide PKC inhibitors (e.g., GF 109203X, Ro 31‑8220) which lack documented GRK5 inhibition. The dual‑target profile may expand the utility of Ro 32‑0432 in studies of cardiovascular signaling and GPCR regulation.

GRK5 G protein‑coupled receptor kinase Dual inhibition GPCR signaling

High Purity and Defined Solubility for Consistent In Vitro Assay Performance

Commercial preparations of Ro 32‑0432 hydrochloride are supplied with documented purity ≥98% (HPLC) and a defined solubility of 10 mM in DMSO with gentle warming . This level of purity ensures minimal contamination from synthesis by‑products that could confound biological assays. The solubility specification allows researchers to prepare concentrated stock solutions reliably, avoiding precipitation artifacts that can occur with poorly soluble PKC inhibitors such as staurosporine or certain bisindolylmaleimide analogs .

Chemical purity Solubility DMSO Reproducibility

Optimal Use Cases for Ro 32‑0432 hydrochloride Based on Verified Differentiation Evidence


In Vivo Modeling of T‑Cell‑Mediated Autoimmune and Chronic Inflammatory Diseases

Given its proven oral bioavailability and in vivo efficacy in suppressing T‑cell‑driven responses (edema, arthritis, host‑vs‑graft reactions) [1], Ro 32‑0432 is the preferred PKC inhibitor for chronic dosing studies in rodent models of rheumatoid arthritis, multiple sclerosis (EAE), and graft‑versus‑host disease. Unlike non‑orally active PKC inhibitors, Ro 32‑0432 allows for long‑term oral administration without the confounding effects of repeated injections or surgical implantation of osmotic pumps.

Selective Dissection of Classical PKC Isoform Functions in Cellular Signaling

The 10‑fold selectivity for PKCα over PKCε enables researchers to attribute cellular phenotypes more confidently to classical PKC isoforms (α, β, γ) rather than novel PKCε [2]. This selectivity is particularly valuable in studies of platelet function, vascular biology, and cancer cell migration, where PKCα and PKCε exert opposing or divergent effects. Ro 32‑0432 can be used in combination with genetic knockdown or isoform‑specific activators to further refine mechanistic understanding.

Investigating GPCR Signaling Crosstalk via Dual PKC/GRK5 Inhibition

Because Ro 32‑0432 inhibits both PKC and GRK5 , it serves as a unique tool for exploring the interplay between GPCR desensitization (GRK‑mediated) and downstream PKC‑dependent signaling cascades. Applications include cardiac myocyte studies of β‑adrenergic receptor regulation, smooth muscle contraction assays, and investigations of opioid receptor tolerance mechanisms.

Standardized In Vitro Assays Requiring High Reproducibility and Minimal Off‑Target Activity

With a defined purity of ≥98% and reliable DMSO solubility (10 mM) , Ro 32‑0432 is ideal for high‑throughput screening (HTS) and long‑term cell‑based assays where compound precipitation or impurity‑induced toxicity could skew results. Its cell‑permeable nature and sub‑micromolar cellular IC50 ensure robust target engagement without the need for membrane permeabilization or electroporation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 32-0432 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.